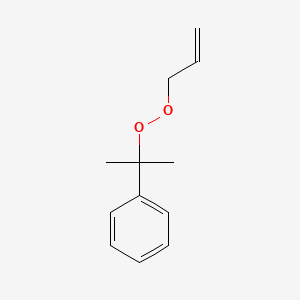
Allyl cumyl peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl cumyl peroxide is an organic peroxide with the chemical formula C12H16O2 . It is a compound of significant interest due to its applications in various chemical processes, particularly in polymerization and oxidation reactions. Organic peroxides, including this compound, are known for their ability to decompose and generate free radicals, which are highly reactive species used in initiating polymerization reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Allyl cumyl peroxide can be synthesized through the reaction of cumyl hydroperoxide with allyl alcohol. The reaction typically occurs under acidic conditions, which facilitate the formation of the peroxide bond. The general reaction scheme is as follows: [ \text{Cumyl hydroperoxide} + \text{Allyl alcohol} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of catalysts to enhance the reaction rate and yield. Common catalysts include acidic or basic substances that can promote the formation of the peroxide bond. The reaction is usually carried out at controlled temperatures to prevent the decomposition of the peroxide.
Analyse Chemischer Reaktionen
Types of Reactions: Allyl cumyl peroxide undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to other substrates.
Reduction: Under certain conditions, it can be reduced to form cumyl alcohol and allyl alcohol.
Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and other peroxides.
Reduction: Reducing agents such as hydrogen or metal hydrides can be used.
Substitution: Various nucleophiles can be employed to substitute the peroxide group.
Major Products Formed:
Oxidation: Products include oxidized organic compounds.
Reduction: Products include cumyl alcohol and allyl alcohol.
Substitution: Products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Allyl cumyl peroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as an initiator for free radical polymerization, which is essential in the production of various polymers and plastics.
Biology: It is studied for its potential effects on biological systems, particularly in the context of oxidative stress and free radical biology.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of rubber, plastics, and other materials that require controlled polymerization processes.
Wirkmechanismus
The primary mechanism by which allyl cumyl peroxide exerts its effects is through the generation of free radicals. When the peroxide bond breaks, it forms two free radicals, which can initiate a chain reaction in polymerization processes. The molecular targets and pathways involved include:
Polymerization: The free radicals generated can react with monomers to form polymers.
Oxidation: The free radicals can oxidize other organic compounds, leading to various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- Cumyl hydroperoxide
- Dicumyl peroxide
- Tert-butyl cumyl peroxide
Comparison:
- Uniqueness: Allyl cumyl peroxide is unique in its ability to generate both cumyl and allyl radicals, which can participate in different types of chemical reactions. This dual functionality makes it particularly versatile in various applications.
- Reactivity: Compared to other peroxides, this compound has a distinct reactivity profile due to the presence of the allyl group, which can undergo additional reactions such as polymerization and oxidation.
Eigenschaften
CAS-Nummer |
61808-93-3 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
2-prop-2-enylperoxypropan-2-ylbenzene |
InChI |
InChI=1S/C12H16O2/c1-4-10-13-14-12(2,3)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 |
InChI-Schlüssel |
BKLTYOBGMZOJJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)OOCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


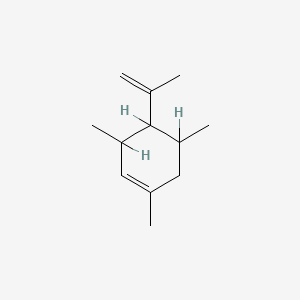

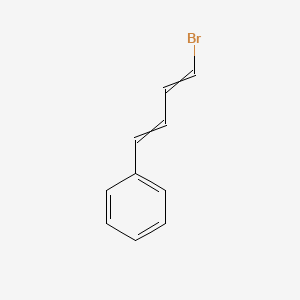

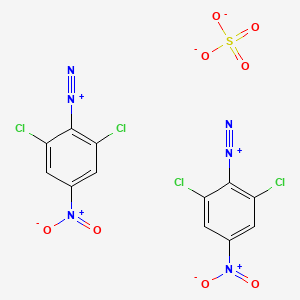
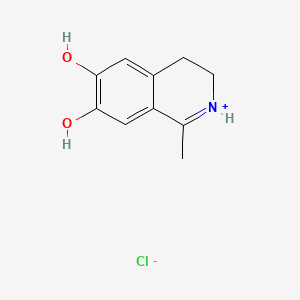


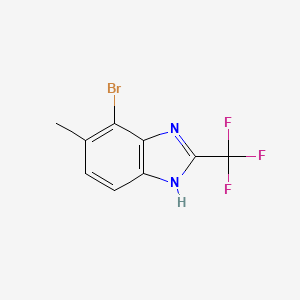

![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci)](/img/structure/B13770358.png)



